

Application Notes and Protocols: Antifungal Activity of Segetalin C against Candida albicans

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Compound of Interest

Compound Name: *Segetalin C*

Cat. No.: *B15591425*

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Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections. The emergence of drug-resistant strains necessitates the discovery of novel antifungal agents. **Segetalin C**, a naturally occurring cycloheptapeptide, has demonstrated promising antifungal activity against *C. albicans*.^{[1][2]} This document provides detailed protocols for assessing the antifungal efficacy of **Segetalin C** and investigating its potential mechanisms of action.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the antifungal activity of **Segetalin C** against *Candida albicans*.

Table 1: Minimum Inhibitory and Fungicidal Concentrations (MIC & MFC)

Compound	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MFC (µg/mL)
Segetalin C	8	16	32
Fluconazole	0.5	2	>64
Amphotericin B	0.25	1	1

MIC_{50/90}: Concentration inhibiting 50%/90% of tested isolates. MFC: Concentration killing ≥99.9% of the initial inoculum.

Table 2: Time-Kill Kinetics of **Segetalin C** against *C. albicans*

Time (hours)	Segetalin C (1x MIC) (log ₁₀ CFU/mL)	Segetalin C (2x MIC) (log ₁₀ CFU/mL)	Segetalin C (4x MIC) (log ₁₀ CFU/mL)	Growth Control (log ₁₀ CFU/mL)
0	5.0	5.0	5.0	5.0
2	4.5	3.8	3.1	5.5
4	3.9	2.9	<2.0 (LOD)	6.2
8	3.1	<2.0 (LOD)	<2.0 (LOD)	7.1
12	2.5	<2.0 (LOD)	<2.0 (LOD)	7.8
24	<2.0 (LOD)	<2.0 (LOD)	<2.0 (LOD)	8.5

LOD: Limit of Detection.

Table 3: Inhibition of *C. albicans* Biofilm Formation by **Segetalin C**

Compound	Concentration (µg/mL)	Biofilm Mass Reduction (%)	Metabolic Activity Reduction (%)
Segetalin C	8 (MIC)	65	70
16 (2x MIC)	85	90	
32 (4x MIC)	92	95	
Fluconazole	8	30	35

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[\[3\]](#)[\[4\]](#)

Materials:

- Candida albicans strain (e.g., ATCC 90028)
- **Segetalin C**
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- 96-well microtiter plates
- Spectrophotometer
- Sterile DMSO (for dissolving **Segetalin C**)

Procedure:

- Inoculum Preparation: Culture *C. albicans* on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately $1-5 \times 10^6$ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to get a final inoculum of $1-5 \times 10^3$ CFU/mL.
- Drug Preparation: Prepare a stock solution of **Segetalin C** in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).
- Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the serially diluted **Segetalin C**.
- Controls: Include a positive control (inoculum without drug) and a negative control (medium only).
- Incubation: Incubate the plate at 35°C for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of **Segetalin C** that causes a significant inhibition of visible growth (e.g., ~50% reduction) compared to the positive control.

Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

- Following MIC determination, take 100 µL aliquots from all wells showing no visible growth.
- Spread the aliquots onto separate SDA plates.
- Incubate the plates at 35°C for 48 hours.
- The MFC is the lowest concentration of **Segetalin C** that results in no fungal growth or a $\geq 99.9\%$ reduction in CFU compared to the initial inoculum count.

Time-Kill Kinetic Assay

Procedure:

- Prepare a standardized *C. albicans* suspension (5×10^5 CFU/mL) in RPMI-1640 medium.
- Add **Segetalin C** at concentrations corresponding to 1x, 2x, and 4x MIC. Include a drug-free growth control.
- Incubate the cultures at 35°C with agitation.
- At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
- Perform serial dilutions of the aliquots in sterile saline and plate onto SDA.
- Incubate plates at 35°C for 24-48 hours and count the colonies (CFU/mL).
- Plot \log_{10} CFU/mL against time to generate the time-kill curves.

Biofilm Inhibition Assay

This protocol is adapted from established methods for assessing the antibiofilm activity of antifungal agents.[3][5]

Materials:

- XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
- Menadione
- Crystal Violet

Procedure:

- **Biofilm Formation:** Add 100 μ L of a standardized *C. albicans* suspension (1×10^7 CFU/mL in RPMI) to the wells of a 96-well flat-bottom plate. Incubate at 37°C for 90 minutes for initial adhesion.
- **Treatment:** After the adhesion phase, gently wash the wells with PBS to remove non-adherent cells. Add 200 μ L of RPMI medium containing various concentrations of **Segetalin C** (e.g., 0.5x to 4x MIC).
- **Incubation:** Incubate the plate at 37°C for 24 hours to allow biofilm formation.
- **Quantification:**
 - **Metabolic Activity (XTT Assay):** Wash the biofilms with PBS. Add a solution of XTT and menadione to each well. Incubate in the dark for 3 hours at 37°C. Measure the absorbance at 490 nm. A reduction in absorbance indicates decreased metabolic activity.
 - **Biofilm Mass (Crystal Violet Assay):** Wash the biofilms with PBS and fix with methanol. Stain with 0.1% crystal violet for 15 minutes. Wash with water and solubilize the stain with 33% acetic acid. Measure the absorbance at 570 nm. A reduction in absorbance indicates decreased biofilm mass.

Investigation of Mechanism of Action

Cell Membrane Integrity Assay

Materials:

- Propidium Iodide (PI)

- Flow cytometer or fluorescence microscope

Procedure:

- Treat a mid-log phase culture of *C. albicans* with **Segetalin C** at 1x and 2x MIC for a short duration (e.g., 1-4 hours).
- Harvest the cells by centrifugation and wash with PBS.
- Resuspend the cells in PBS containing PI (e.g., 2 µg/mL).
- Incubate in the dark for 15 minutes.
- Analyze the cells by flow cytometry or fluorescence microscopy. An increase in PI fluorescence indicates compromised cell membrane integrity, as PI can only enter cells with damaged membranes.[\[6\]](#)

Apoptosis Assay (Annexin V Staining)

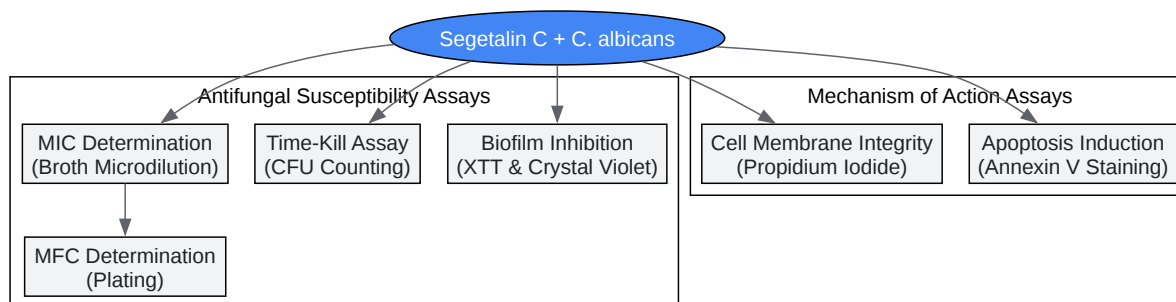
Materials:

- Annexin V-FITC Apoptosis Detection Kit
- Sorbitol buffer

Procedure:

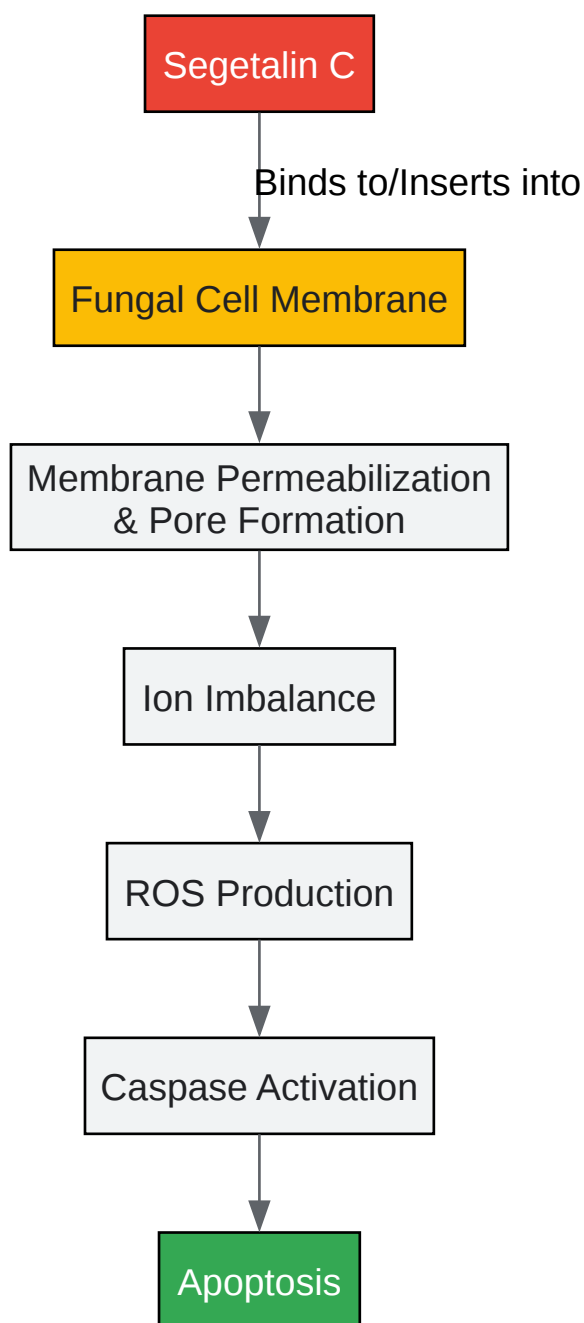
- Treat *C. albicans* with **Segetalin C** as described for the membrane integrity assay.
- Harvest the cells and remove the cell wall by enzymatic digestion (e.g., with zymolyase) in a sorbitol buffer to generate spheroplasts.
- Wash the spheroplasts gently with the provided binding buffer.
- Stain the spheroplasts with Annexin V-FITC and PI according to the manufacturer's protocol.
- Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations



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Caption: Experimental workflow for assessing antifungal activity.



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Caption: Hypothetical mechanism of **Segetalin C**-induced apoptosis.

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